4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Scientific Research Applications
Antitubercular Activities
Research on derivatives similar to the specified compound has shown promising antitubercular activities. Bisht et al. (2010) synthesized a series of compounds, including cyclopropyl derivatives, that exhibited significant in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating high efficacy in killing intracellular bacilli and activity against multidrug-resistant strains. This suggests potential applications in developing new antitubercular agents (Bisht et al., 2010).
Crystal Packing and Molecular Interactions
Sharma et al. (2019) conducted a study on 1,2,4-oxadiazole derivatives to investigate the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures. Their findings highlight the importance of these interactions in the crystal packing of these compounds, offering insights into designing materials with specific physical properties (Sharma et al., 2019).
Antimicrobial and Antibacterial Studies
Khalid et al. (2016) reported the synthesis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, showing moderate to high antibacterial activity against various Gram-negative and Gram-positive bacteria. This research underscores the compound's potential application in developing new antimicrobial agents (Khalid et al., 2016).
Neuroprotective Activities
Zhong et al. (2020) explored aryloxyethylamine derivatives for their neuroprotective effects in vitro and in vivo. They found that several compounds exhibited significant protection against glutamate-induced cell death and acute cerebral ischemia, suggesting a potential application in treating neurodegenerative diseases and stroke (Zhong et al., 2020).
Antioxidant Activity
Mallesha et al. (2014) evaluated a series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives for their antioxidant activity using different radical scavenging methods. The study highlighted compound 2c as a potent radical scavenger, indicating the potential application of these derivatives in managing oxidative stress-related conditions (Mallesha et al., 2014).
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-5-3-2-4-14(15)18(22)21-10-8-13(9-11-21)17-20-19-16(24-17)12-6-7-12/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTFNVQQYCQACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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